(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a cyclohexane derivative as the starting material. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the methoxybenzoyl group: This step typically involves a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Introduction of the carboxylic acid group: This can be achieved through oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Acid chlorides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid: Lacks the chiral centers present in (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid.
3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid: Has a methoxy group in a different position on the benzoyl ring.
3-(3-methoxybenzoyl)cyclohexane-1-carboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both a methoxybenzoyl group and a carboxylic acid group provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-7-3-5-11(9-13)14(16)10-4-2-6-12(8-10)15(17)18/h3,5,7,9-10,12H,2,4,6,8H2,1H3,(H,17,18)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLTZNKQSVRPKW-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194412 | |
Record name | rel-(1R,3S)-3-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735269-72-4 | |
Record name | rel-(1R,3S)-3-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735269-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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